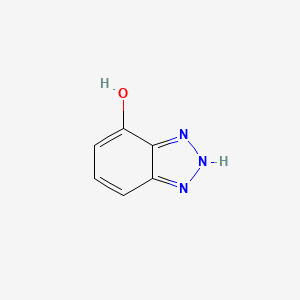

4-Hydroxybenzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMSDXUXJISAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374722, DTXSID401020651 | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26725-51-9, 2387180-06-3 | |

| Record name | 4-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybenzotriazole (4-HOAt) for Advanced Synthesis

Introduction

In the landscape of modern organic and medicinal chemistry, the synthesis of complex molecules with high fidelity is paramount. Among the vast arsenal of reagents available to chemists, benzotriazole derivatives have carved out a significant niche, particularly in the construction of amide bonds—the very backbone of peptides and numerous pharmaceuticals. 4-Hydroxybenzotriazole (4-HOAt) represents a significant advancement in this class of reagents. This guide offers an in-depth exploration of 4-HOAt, from its fundamental chemical properties and structure to its sophisticated applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective implementation.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, an analogue of the more classical 1-Hydroxybenzotriazole (HOBt), is distinguished by a hydroxyl group at the 4-position of the benzene ring. This seemingly minor structural modification imparts significant and advantageous changes to its reactivity and efficacy as a peptide coupling additive.

Chemical Structure:

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1H-Benzo[d][1][2][3]triazol-4-ol |

| CAS Number | 26725-51-9 |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid |

| Melting Point | 224 °C (decomposes)[4] |

| pKa | Data not readily available in searches, but expected to be lower than HOBt due to the electron-withdrawing effect of the 4-OH group. |

| Solubility | Soluble in common organic solvents like DMF and NMP. |

Part 2: The Mechanism of Action: Superior Acylation and Racemization Suppression

The primary role of additives like 4-HOAt in peptide coupling is to facilitate the formation of an amide bond while minimizing side reactions, the most detrimental of which is racemization.[5] When a carboxylic acid is activated by a coupling reagent like a carbodiimide (e.g., DIC), it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to forming a 5(4H)-oxazolone, the primary pathway for racemization of the amino acid's chiral center.[6]

4-HOAt intervenes by rapidly trapping this O-acylisourea intermediate to form a 4-HOAt active ester. The key to 4-HOAt's enhanced performance over HOBt lies in the electronic effect of the 4-hydroxyl group. This group acts as an electron-withdrawing moiety, increasing the acidity of the N-OH proton and making the resulting active ester a better leaving group. This accelerates the rate of the desired aminolysis reaction, which outcompetes the rate of racemization.

Mechanistic Pathway of 4-HOAt in Peptide Coupling

The following diagram illustrates the critical role of 4-HOAt in intercepting the unstable intermediate and promoting efficient peptide bond formation.

Caption: Mechanism of 4-HOAt in suppressing racemization during peptide coupling.

Part 3: Applications in Advanced Synthesis

The superior properties of 4-HOAt make it particularly valuable in challenging synthetic scenarios:

-

Solid-Phase Peptide Synthesis (SPPS): 4-HOAt is widely used in both manual and automated SPPS, especially for "difficult couplings" involving sterically hindered amino acids (e.g., Val, Ile) or during the synthesis of long peptide sequences where cumulative yield and purity are critical.[7]

-

Fragment Condensation: In the convergent synthesis of large peptides or small proteins, fragments are coupled together. These reactions are highly prone to racemization, and the use of highly effective additives like 4-HOAt is often mandatory.

-

Synthesis of Complex Natural Products: The formation of amide bonds is a key step in the total synthesis of many natural products. 4-HOAt provides a reliable method for creating these linkages with high stereochemical fidelity.

Part 4: Experimental Protocol: A Validated Approach to 4-HOAt-Mediated Peptide Coupling in SPPS

This protocol describes a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis using DIC/4-HOAt.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

This compound (4-HOAt) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with the N-terminal Fmoc-protected amino acid attached to a solid support (e.g., Rink Amide resin).

-

Swell the resin in DMF for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This ensures complete removal of the Fmoc group, liberating the N-terminal amine.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) confirms the presence of the free amine.

-

-

Coupling Reaction (Activation and Addition):

-

In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq.) and 4-HOAt (3-5 eq.) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the washed resin.

-

Add DIC (3-5 eq.) to the reaction vessel.

-

Causality Insight: Pre-mixing the amino acid and 4-HOAt before adding the carbodiimide is common, but adding DIC last to the combined resin/amino acid/4-HOAt slurry minimizes premature activation and potential side reactions of the amino acid.

-

-

Reaction Monitoring and Completion:

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. A negative Kaiser test (yellow/colorless beads) indicates the complete consumption of the free amine and successful coupling.

-

If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts (diisopropylurea).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Experimental Workflow Diagram

Caption: Standard workflow for one cycle of Fmoc-SPPS using 4-HOAt.

Part 5: Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is crucial.

-

Hazard Identification: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (4-HOAt) is a powerful and effective coupling additive that has become an important tool in the synthesis of peptides and other complex amide-containing molecules. Its ability to accelerate coupling reactions while effectively suppressing racemization, particularly in challenging cases, leads to higher yields and purities of target compounds. By understanding its mechanism of action and employing validated protocols, researchers can leverage the full potential of 4-HOAt to advance their synthetic and drug development objectives.

References

-

PubChem. (n.d.). 1-Hydroxybenzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Hydroxybenzotriazole. Retrieved from [Link]

-

Windridge, C. D., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(24), 6318–6319. Retrieved from [Link]

-

Gherman, A. M., et al. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Retrieved from [Link]

-

Cusabio. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Tetrahedron Letters, 30(15), 1927-1930.

-

PrepChem.com. (n.d.). Preparation of hydroxybenzotriazole. Retrieved from [Link]

Sources

- 1. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. This compound | CAS#:26725-51-9 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Hydroxybenzotriazole (HOBt)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of 1-Hydroxybenzotriazole in Modern Chemistry

1-Hydroxybenzotriazole, commonly known as HOBt, is a cornerstone additive in the field of organic synthesis, particularly in the intricate world of peptide chemistry.[1][2] Its primary and most celebrated function is to act in concert with coupling reagents, such as carbodiimides (e.g., DCC, EDC), to facilitate the formation of amide bonds while significantly suppressing racemization.[1][3][4] This ensures the stereochemical integrity of the final peptide, a critical factor for its biological activity.[1] While the user's query specified 4-Hydroxybenzotriazole, the vast body of scientific literature and industrial application points towards 1-Hydroxybenzotriazole as the reagent of interest in this context. This guide will, therefore, focus on the synthesis and purification of 1-Hydroxybenzotriazole, the isomer ubiquitously employed in research and development.

This whitepaper provides a comprehensive overview of the synthesis and purification of HOBt, moving beyond simple protocols to delve into the mechanistic underpinnings and practical considerations that are vital for its successful preparation and use.

Core Synthesis Methodologies: From Precursors to Crude HOBt

The industrial and laboratory-scale synthesis of 1-Hydroxybenzotriazole predominantly relies on two primary starting materials: 2-chloronitrobenzene and o-nitrophenylhydrazine. The choice between these routes often depends on factors such as cost, availability of starting materials, and desired scale of production.

Method 1: Synthesis from 2-Chloronitrobenzene

This is a widely employed method for the synthesis of HOBt.[5][6] The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reaction Mechanism:

The synthesis involves the reaction of 2-chloronitrobenzene with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride. The resulting intermediate then undergoes an intramolecular cyclization to form the benzotriazole ring system.

Experimental Protocol: Synthesis of 1-Hydroxybenzotriazole from 2-Chloronitrobenzene [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 31.5 g (0.2 mol) of 2-chloronitrobenzene and 32 ml (0.65 mol) of hydrazine hydrate in 100 ml of ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 9 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion of the reaction, cool the solution to room temperature. Remove the ethanol by rotary evaporation to obtain a syrup-like residue.

-

Work-up: Dissolve the residue in water and extract with diethyl ether to remove any unreacted 2-chloronitrobenzene.

-

Precipitation: Separate the aqueous phase and acidify with hydrochloric acid to a pH of approximately 1. This will precipitate the crude 1-Hydroxybenzotriazole.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

Method 2: Synthesis from o-Nitrophenylhydrazine

An alternative and often cleaner route to HOBt involves the cyclization of o-nitrophenylhydrazine.[5]

Reaction Mechanism:

This method involves the intramolecular cyclization of o-nitrophenylhydrazine in the presence of a base, such as ammonium hydroxide, followed by acidification.

Experimental Protocol: Synthesis of 1-Hydroxybenzotriazole from o-Nitrophenylhydrazine [5]

-

Reaction Setup: In a suitable vessel, create a suspension of 15.3 g (100 mmol) of o-nitrophenylhydrazine in 100 ml of water.

-

Base Addition: Add 100 ml of concentrated ammonium hydroxide to the suspension.

-

Heating: Gently heat the mixture on a steam bath with occasional swirling. The starting material will dissolve, and the solution's color will change from dark red to light brown. Continue heating at approximately 70°C for 15 minutes.

-

Concentration: Concentrate the solution to about half of its original volume using a stream of air on a steam bath.

-

Filtration: Filter the warm solution to remove any small amounts of insoluble material.

-

Precipitation: Acidify the filtrate with 6 N hydrochloric acid until it is acidic to Congo red paper.

-

Isolation: Cool the mixture in an ice-water bath for 30 minutes. Collect the crystalline product by filtration, wash with 30 ml of cold water, and air-dry.

Visualization of Synthesis Pathways

Caption: General workflow for the purification of HOBt by recrystallization.

Safety Considerations: Handling HOBt with Care

It is crucial to be aware of the safety hazards associated with 1-Hydroxybenzotriazole. The anhydrous form of HOBt is explosive and should be handled with extreme caution. [7][8]For this reason, HOBt is typically supplied and used as a hydrate, which is significantly less hazardous. [9] Key Safety Precautions:

-

Avoid Anhydrous HOBt: Whenever possible, use the hydrated form of HOBt.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10]* Avoid Heat and Friction: Do not subject HOBt to heat, shock, or friction. [11]* Proper Storage: Store HOBt in a cool, dry, well-ventilated area away from heat sources. [12]* Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the material and place it in a suitable container for disposal. [7]

Conclusion: A Reliable Path to High-Purity HOBt

The synthesis and purification of 1-Hydroxybenzotriazole are well-established processes that are critical for ensuring the quality and efficacy of this indispensable reagent in peptide synthesis and other areas of organic chemistry. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers and drug development professionals can consistently produce high-purity HOBt. The choice of synthesis route and the meticulous execution of the purification process are key to obtaining a reagent that will perform reliably and contribute to the successful outcome of complex synthetic endeavors.

References

- The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (URL: )

- HOBt Definition - Organic Chemistry Key Term - Fiveable. (URL: )

- Preparation of hydroxybenzotriazole - PrepChem.com. (URL: )

- What is 1-Hydroxybenzotriazole (HOBT) and how is it synthesized? - FAQ - Guidechem. (URL: )

- A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate (HOBt Hydr

- US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google P

- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )

- 1-Hydroxybenzotriazole synthesis - ChemicalBook. (URL: )

- CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google P

- l-Phenylalanine Ethyl Ester - Organic Syntheses Procedure. (URL: _)

- SAFETY D

- SAFETY D

- recrystalliz

- SAFETY D

- Quality Matters: Ensuring Purity of 1-Hydroxybenzotriazole Hydr

- SAFETY D

Sources

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. prepchem.com [prepchem.com]

- 6. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of 4-Hydroxybenzotriazole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the intricate world of peptide synthesis, the formation of the amide bond is the foundational reaction. The efficiency and stereochemical fidelity of this crucial step are paramount to obtaining high-purity peptides for therapeutic and research applications. While primary coupling agents are tasked with activating the carboxylic acid moiety for aminolysis, the use of additives is often critical to steer the reaction towards the desired product and away from deleterious side reactions. Among these additives, 4-Hydroxybenzotriazole (HOBt) has established itself as an indispensable tool. This technical guide provides a comprehensive exploration of the mechanism of action of HOBt in peptide coupling, supported by mechanistic insights, comparative data, and detailed experimental protocols to elucidate its pivotal role.

The Challenge of Amide Bond Formation: Why Additives are Essential

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring the removal of a water molecule. To overcome this energy barrier under mild conditions suitable for sensitive peptide molecules, the carboxylic acid group must be "activated". This is the primary role of coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and onium salts (e.g., HBTU, HATU).[1][2]

However, the activated intermediates generated by these reagents are often highly reactive and unstable. This high reactivity, while necessary for amide bond formation, also opens the door to several undesirable side reactions:

-

Racemization: The chiral integrity of the α-carbon of the activated amino acid is at risk. The activated carboxyl group can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, both of which can be protonated from either face, resulting in a loss of stereochemical purity.[3][4] This is particularly problematic for many amino acids and can render the final peptide biologically inactive.

-

N-acylurea Formation: In the case of carbodiimide-mediated couplings, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[5][6] This side reaction consumes the activated amino acid and reduces the overall yield of the desired peptide.

-

Other Side Reactions: Depending on the amino acid sequence and reaction conditions, other side reactions such as aspartimide formation and dehydration of asparagine and glutamine side chains can also occur.[3][7]

It is in the mitigation of these challenges that additives like HOBt play a crucial role, acting as "racemization suppressants" and reaction enhancers.[5][8]

The Core Mechanism of HOBt Action: A Tale of Two Intermediates

The central function of HOBt in peptide coupling is to intercept the initially formed, highly reactive intermediate and convert it into a more stable, yet still sufficiently reactive, species. This "active ester" then proceeds to acylate the amine component of the reaction.

When a carbodiimide like DCC or EDC is used as the coupling agent, the carboxylic acid is first converted to a highly reactive O-acylisourea intermediate. This intermediate is the primary culprit in both racemization (via oxazolone formation) and N-acylurea formation.[8][9]

This is where HOBt intervenes. As a potent nucleophile, HOBt rapidly attacks the O-acylisourea intermediate, leading to the formation of a benzotriazolyl active ester (OBt-ester) and the corresponding urea byproduct (e.g., dicyclohexylurea, DCU).[5][10]

The key to HOBt's effectiveness lies in the relative rates of the competing reactions. The formation of the OBt-ester is kinetically favored over both the racemization of the O-acylisourea and its rearrangement to an N-acylurea.[8] The resulting OBt-ester is more stable than the O-acylisourea, yet it remains sufficiently electrophilic to be readily attacked by the amino group of the incoming amino acid, forming the desired peptide bond and regenerating HOBt, which can then participate in another catalytic cycle.[8][11]

Suppression of Racemization: The Critical Role of HOBt

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[4][12] This occurs when the activated carboxyl group is attacked by the carbonyl oxygen of the same amino acid residue, a reaction that is particularly facile for the highly reactive O-acylisourea intermediate. The resulting oxazolone has an acidic proton at the chiral α-carbon, which can be easily abstracted by a base, leading to the formation of a planar and achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

HOBt effectively suppresses racemization by providing a rapid and alternative reaction pathway for the O-acylisourea intermediate. The rate of nucleophilic attack by HOBt to form the OBt-ester is significantly faster than the rate of intramolecular cyclization to form the oxazolone.[5][8] The resulting OBt-ester is less prone to cyclization, thus preserving the stereochemical integrity of the activated amino acid.

Quantitative Impact of HOBt on Racemization

The inclusion of HOBt as an additive has a demonstrable and significant impact on minimizing racemization during peptide synthesis. The following table summarizes representative data from studies comparing the extent of epimerization (the formation of the D-isomer from an L-amino acid) with and without HOBt, or in comparison to other coupling reagents.

| Coupling Reagent/Method | Model Peptide Coupling | % D-Isomer (Epimerization) | Reference(s) |

| DCC alone | Z-Gly-Phe + H-Val-OMe | 14.3% | [13] |

| DCC / HOBt | Z-Gly-Phe + H-Val-OMe | < 1% | [13] |

| DCC / HOBt | Fmoc-Phe-Ser(OtBu) + H-Pro-PAL-PEG-PS | 18% | [13] |

| DCC / HOAt | Fmoc-Phe-Ser(OtBu) + H-Pro-PAL-PEG-PS | 6% | [13] |

| DIC / HOBt | General | 0.5 - 2.5% | [12] |

| HBTU | General | 1.5 - 5.0% | [12] |

| HATU | General | 0.5 - 2.0% | [12] |

Key Observations:

-

The data clearly indicates that the absence of HOBt when using a carbodiimide like DCC can lead to significant levels of racemization.[13]

-

The addition of HOBt dramatically suppresses epimerization to levels that are often below the limit of detection for many standard analytical techniques.[13]

-

While HOBt is highly effective, other additives such as 1-hydroxy-7-azabenzotriazole (HOAt) can offer even greater suppression of racemization in some difficult couplings, albeit often at a higher cost.[13]

-

The classic DIC/HOBt method remains a robust and cost-effective choice for minimizing racemization in routine peptide synthesis.[12]

Experimental Protocol: A Self-Validating System for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

The following protocol for a manual Fmoc-based solid-phase peptide synthesis (SPPS) coupling cycle is designed to be a self-validating system, incorporating best practices to ensure high coupling efficiency and minimal side reactions.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

HOBt (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v) for Fmoc deprotection

-

Kaiser test kit (for monitoring the presence of free primary amines)

Equipment:

-

Peptide synthesis vessel with a sintered glass frit

-

Shaker or wrist-action shaker

-

Inert gas supply (Nitrogen or Argon)

Protocol:

-

Resin Swelling and Deprotection:

-

Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 1 min).

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes.

-

Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove all traces of piperidine.

-

Validation Step: Perform a Kaiser test on a small sample of the resin. A positive result (deep blue beads) confirms the presence of the free N-terminal amine, indicating successful Fmoc removal.

-

-

Amino Acid Pre-activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) in a minimal amount of DMF.

-

Add DIC (3-5 eq.) to the amino acid/HOBt solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. This step allows for the formation of the OBt-active ester.

-

Add the pre-activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the reaction mixture at room temperature under an inert atmosphere.

-

-

Monitoring the Coupling Reaction:

-

After 1-2 hours of coupling, take a small sample of the resin and perform a Kaiser test.

-

Validation Step: A negative Kaiser test result (yellow or colorless beads) indicates that all the free amines have been acylated and the coupling reaction is complete.

-

If the Kaiser test is positive, continue the coupling for another 1-2 hours and re-test. For "difficult" couplings (e.g., sterically hindered amino acids or aggregating sequences), a second coupling (double coupling) may be necessary.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction mixture.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Conclusion: The Enduring Importance of HOBt in Peptide Synthesis

This compound is more than just a simple additive; it is a cornerstone of modern peptide synthesis. Its elegant mechanism of action, centered around the in situ formation of a stable and reactive OBt-active ester, provides a crucial kinetic advantage over deleterious side reactions. By intercepting the highly reactive initial activated species, HOBt effectively suppresses racemization and minimizes the formation of unreactive byproducts, leading to higher yields and purities of the target peptide. The principles outlined in this guide, from the fundamental mechanism to the practical application in a self-validating protocol, underscore the enduring importance of HOBt for researchers and professionals dedicated to the art and science of peptide synthesis.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Loudon, G. M., & Almond, M. R. (1984). The kinetics and mechanism of the 1-hydroxybenzotriazole-catalysed carbodiimide-mediated peptide synthesis. Journal of the American Chemical Society, 106(16), 4589-4595. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Al-Warhi, T., Al-Hazimi, H. M., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Manne, S. R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6884–6888. [Link]

-

Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach. Nature Protocols, 2(12), 3247-3256. [Link]

-

Law, W. F., & Wong, K. Y. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8146-8166. [Link]

-

Morales-Serna, J. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(51), 39968-39976. [Link]

-

Subirós-Funosas, R., et al. (2013). Amide bond formation: choosing the safer carbodiimide in combination with OxymaPure to avoid HCN release. Organic Letters, 15(17), 4446-4449. [Link]

-

Wei, Z., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316239121. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 13. researchgate.net [researchgate.net]

The Solubility Profile of 1-Hydroxybenzotriazole: A Technical Guide for Optimized Synthesis

Executive Summary

1-Hydroxybenzotriazole (HOBt) is an indispensable reagent in modern organic synthesis, particularly revered for its role in mitigating racemization and enhancing efficiency in peptide coupling reactions. The efficacy of HOBt is intrinsically linked to its solubility within the chosen reaction solvent. This technical guide provides a comprehensive analysis of the solubility of HOBt in a range of common organic solvents, offering both quantitative data and the underlying chemical principles. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions on solvent selection, thereby optimizing reaction kinetics, improving yield and purity, and streamlining process development.

Introduction: The Critical Role of HOBt and its Solubility

Since its introduction by König and Geiger, 1-Hydroxybenzotriazole has become a cornerstone additive in peptide synthesis.[1][2] Its primary function is to act as a trapping agent for the highly reactive O-acylisourea intermediate formed when a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate a carboxylic acid. This intermediate is notoriously prone to racemization and rearrangement into an unreactive N-acylurea.[3] HOBt intercepts this intermediate to form a more stable and highly reactive HOBt-active ester, which is less susceptible to racemization and readily undergoes aminolysis to form the desired amide bond.[3]

The success of this strategy is critically dependent on the concentration of HOBt available in the solution phase. Poor solubility can lead to suboptimal concentrations of the active ester, resulting in sluggish reactions, increased side product formation, and diminished chiral purity of the final product. Conversely, a well-chosen solvent that readily dissolves HOBt ensures its availability to participate in the coupling reaction, leading to faster, cleaner, and more efficient amide bond formation. Commercially, HOBt is often supplied as a hydrate (monohydrate containing ~11.7% water) to desensitize its explosive nature in the anhydrous form.[4] This hydrated form is noted to have good solubility in common solvents used for peptide synthesis, such as DMF.[5][6]

Physicochemical Properties and Intermolecular Forces

To understand the solubility behavior of HOBt, it is essential to consider its molecular structure. HOBt is a polar molecule featuring a benzotriazole ring system with a hydroxyl group attached to a nitrogen atom. This structure imparts several key characteristics that govern its interactions with solvents:

-

Hydrogen Bond Donor: The hydroxyl group (-OH) is a potent hydrogen bond donor.

-

Hydrogen Bond Acceptor: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring allows for π-π stacking interactions.

The solubility of HOBt is therefore a direct consequence of the interplay of these intermolecular forces with the solvent molecules, adhering to the principle of "like dissolves like." Solvents capable of engaging in strong hydrogen bonding with HOBt will be more effective at overcoming the crystal lattice energy of the solid HOBt and drawing it into solution.

Caption: Intermolecular forces of HOBt governing solvent interactions.

Quantitative Solubility of 1-Hydroxybenzotriazole

A systematic study by Chen et al. (2017) provides extensive quantitative data on the mole fraction solubility of anhydrous HOBt in sixteen common organic solvents across a temperature range of 278.15 K to 313.15 K.[7][8][9] This data is invaluable for the rational selection of solvents in process development and optimization.

The data clearly demonstrates that the solubility of HOBt is highest in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and polar protic solvents such as ethanol and methanol.[5][7][9] In contrast, its solubility is significantly lower in less polar solvents like ethyl acetate and toluene, and very poor in nonpolar solvents.[5][7] As expected, solubility in all tested solvents increases with temperature.[7][9]

Table 1: Mole Fraction Solubility (x) of 1-Hydroxybenzotriazole in Various Organic Solvents

| Solvent | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) | Solvent Type |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 0.2221 | 0.2523 | 0.2854 | Polar Aprotic |

| Dimethyl sulfoxide (DMSO) | 0.1659 | 0.1917 | 0.2202 | Polar Aprotic |

| Ethanol | 0.1191 | 0.1514 | 0.1903 | Polar Protic |

| n-Propanol | 0.1154 | 0.1475 | 0.1862 | Polar Protic |

| Isopropanol | 0.1102 | 0.1410 | 0.1781 | Polar Protic |

| Methanol | 0.1043 | 0.1311 | 0.1632 | Polar Protic |

| Butanone | 0.1033 | 0.1329 | 0.1685 | Polar Aprotic |

| Acetone | 0.0998 | 0.1285 | 0.1631 | Polar Aprotic |

| 1,4-Dioxane | 0.0935 | 0.1209 | 0.1544 | Polar Aprotic (Ether) |

| Ethyl acetate | 0.0396 | 0.0531 | 0.0700 | Polar Aprotic (Ester) |

| Acetonitrile | 0.0337 | 0.0454 | 0.0602 | Polar Aprotic |

| Toluene | 0.0075 | 0.0108 | 0.0152 | Nonpolar (Aromatic) |

Data adapted from Chen, S. et al. (2017).[7][9]

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The following protocol describes a robust and widely accepted method for determining the solubility of a solid compound like HOBt in an organic solvent.[5][7] This self-validating system ensures that a true equilibrium saturation is achieved and measured accurately.

Principle

The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant, controlled temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. The key to this method's trustworthiness is ensuring that an excess of the solid solute is always present, confirming that the solution is indeed saturated.

Materials and Apparatus

-

1-Hydroxybenzotriazole hydrate (solute)

-

High-purity organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostatic water bath (±0.1 K)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks, pipettes, vials, and syringes

Experimental Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

Step-by-Step Procedure

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set and allowed to stabilize at the desired value.

-

Sample Preparation: An excess amount of HOBt is added to a precisely known mass or volume of the solvent in the vessel. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: The mixture is stirred vigorously to facilitate dissolution and reach equilibrium. The required time can vary but is often between 12 to 48 hours. Preliminary experiments should be conducted to determine the minimum time to reach a constant concentration.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solid is allowed to settle for a short period (e.g., 30 minutes) while maintaining the temperature. A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

-

Filtration and Weighing: The sample is immediately passed through a solvent-compatible syringe filter into a pre-weighed vial to remove any microscopic solid particles. The vial is then sealed and weighed again to determine the exact mass of the saturated solution.

-

Quantification: The weighed sample is quantitatively diluted with the mobile phase or a suitable solvent. The concentration of HOBt in the diluted sample is then determined by HPLC, using a pre-established calibration curve.

-

Calculation: The mole fraction solubility is calculated from the measured concentration and the masses of the solute and solvent in the saturated solution sample.

Practical Implications and Recommendations

-

For Peptide Synthesis: DMF is an excellent solvent choice due to its high solvating power for HOBt and the growing peptide chain.[7][10] Where DMF is undesirable, solvents like NMP or DMSO can be considered. For less polar protected amino acids, a solvent mixture (e.g., DMF/DCM) may be necessary, and the solubility of HOBt should be verified in that specific mixture.

-

Process Safety: While the hydrated form of HOBt is used for safety, anhydrous HOBt is explosive and should be handled with extreme caution.[4] Using pre-dissolved solutions of HOBt in a suitable solvent like DMF can enhance safety by avoiding the handling of the solid powder.

-

Crystallization and Purification: The significant difference in HOBt's solubility between polar solvents and nonpolar solvents like toluene can be exploited for purification by crystallization.[7][11] A crude product can be dissolved in a hot polar solvent and then precipitated by the addition of a nonpolar anti-solvent.

Conclusion

The solubility of 1-Hydroxybenzotriazole is a critical parameter that directly influences the outcome of synthetic reactions, most notably peptide synthesis. This guide has provided a robust framework for understanding and applying solubility data, grounded in the physicochemical properties of the HOBt molecule. By leveraging the quantitative data presented and employing rigorous experimental methods for solubility determination, researchers can de-risk their synthetic processes, enhance reaction efficiency, and ensure the production of high-purity target molecules.

References

-

Chen, S., et al. (2017). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. Journal of Chemical & Engineering Data, 62(7), 2118–2127. Retrieved from [Link]

-

Scite.ai. (n.d.). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. Retrieved from [Link]

-

ACS Publications. (2017). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K a. Retrieved from [Link]

-

ChemBK. (2024). HOBT. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxybenzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxybenzotriazole. Retrieved from [Link]

-

Generi Biotech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 80029-43-2,1-Hydroxybenzotriazole hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzotriazole. Retrieved from [Link]

-

PubMed Central. (n.d.). A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE. Retrieved from [Link]

Sources

- 1. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

Thermal stability and decomposition of 4-Hydroxybenzotriazole

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxybenzotriazole

Authored by a Senior Application Scientist

Foreword: this compound (HOBt) is a cornerstone reagent in modern synthetic chemistry, prized for its role in minimizing racemization and enhancing efficiency in amide bond formation, particularly in peptide synthesis.[1][2][3] However, its utility is counterbalanced by significant thermal instability. The anhydrous form of HOBt is a classified explosive, sensitive to heat, shock, and friction, posing considerable risks if not handled with expert care.[1][3][4][5][6][7] This guide provides an in-depth examination of the thermal properties of HOBt, offering researchers, chemists, and drug development professionals the critical knowledge required to ensure its safe and effective application. We will delve into its decomposition pathways, the critical role of hydration in mitigating its explosive nature, and the analytical methodologies used to characterize its thermal behavior.

Section 1: Core Physicochemical and Hazardous Properties

A foundational understanding of HOBt begins with its basic properties and inherent hazards. The compound is commercially available in two forms: anhydrous and hydrated. The presence of water in the hydrated form is not an impurity but a critical desensitizing agent that significantly reduces its explosive characteristics.[3][6]

Table 1: Comparative Properties of this compound (HOBt)

| Property | HOBt Hydrate | HOBt Anhydrous | References |

| Chemical Formula | C₆H₅N₃O · xH₂O | C₆H₅N₃O | [3] |

| Molecular Weight | ~153.14 g/mol (monohydrate) | 135.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | White crystalline powder | [3] |

| Water Content | Typically 11-20% | < 1% | [3][6] |

| Melting Point | ~94°C (endothermic event) | 155-159°C (decomposes) | [1][3][8] |

| Key Hazard | Desensitized explosive (Class 4.1) | Explosive (Class 1.3C) | [1][8] |

| Sensitivity | Reduced sensitivity | Sensitive to heat, friction, and shock | [3][4][5] |

Anhydrous HOBt is classified as a UN0508 Class 1.3C explosive, restricting its transport.[1] The hydrated form, containing at least 10-20% water by mass, is reclassified as a UN3474 Class 4.1 desensitized explosive, making it significantly safer for transport, storage, and general laboratory use.[1][8] The water of hydration serves to stabilize the molecule, increasing the energy required to initiate decomposition.[6]

Section 2: Thermal Decomposition Profile and Energetics

The thermal decomposition of HOBt is a highly energetic, gas-generating process. Understanding the onset temperature, the rate of energy release, and the nature of the decomposition products is paramount for preventing catastrophic runaway reactions.

Onset of Decomposition and Runaway Reaction Dynamics

Thermal analysis techniques are crucial for characterizing the decomposition of HOBt. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are particularly informative.

-

DSC Analysis: For HOBt hydrate, DSC scans show an initial endothermic event around 94°C, corresponding to the loss of water (melting). This is followed by a sharp, highly exothermic event with a peak around 215°C, signifying rapid decomposition.[8] The heat of decomposition has been measured at approximately 1.6 kJ/g.[8]

-

ARC Analysis: ARC experiments, which simulate adiabatic (worst-case) conditions, reveal that a self-accelerating runaway decomposition can begin at a lower temperature, around 151°C.[8] These studies demonstrate the potential for an extremely rapid thermal event, with temperature rise rates reaching ~3400 K/min and pressure rise rates of ~13,000 bar/min due to the voluminous gas production.[8]

The significant discrepancy between the DSC peak and the ARC onset temperature highlights a critical safety principle: HOBt can begin to decompose and enter a runaway state at temperatures substantially lower than its peak decomposition temperature under conditions of thermal confinement.[9]

Decomposition Products

The decomposition of HOBt results in the formation of various stable gases. Analysis using techniques such as TG-MS (Thermogravimetry-Mass Spectrometry) and TG-FTIR (Thermogravimetry-Fourier-transform infrared spectroscopy) has identified the primary gaseous products.[9]

Major Decomposition Products:

-

Nitrogen (N₂)

-

Nitric Oxide (NO)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Acetylene (C₂H₂)

-

Benzene (C₆H₆)

-

Hydrogen Cyanide (HCN)

The generation of this large volume of gas is responsible for the rapid pressure increase observed during runaway reactions.[8]

Influence of Water on Thermal Stability

While water acts as a desensitizing agent, studies have shown that increasing the water content in HOBt hydrate can paradoxically lead to a greater total heat release during decomposition. This suggests that water is not merely a passive diluent but may be reactive under decomposition conditions, potentially participating in secondary reactions with the initial decomposition products.[8]

Table 2: Summary of Calorimetric Data for HOBt Decomposition

| Parameter | Method | Value | Significance | Reference(s) |

| Melting/Dehydration | DSC | ~94°C | Endothermic event for hydrate form | [8] |

| Decomposition Onset (Adiabatic) | ARC | ~151°C | Start of self-accelerating runaway reaction | [8] |

| Peak Decomposition Temp. | DSC | ~215°C | Temperature of maximum exothermic rate | [8] |

| Heat of Decomposition | DSC | ~1.6 kJ/g | High energy release indicates significant hazard | [8] |

| Decomposition Energy (Anhydrous) | DSC | 1746 J/g | Confirms high energetic potential | [6] |

| Max Temperature Rise Rate | ARC | ~3400 K/min | Indicates extremely rapid runaway potential | [8] |

| Max Pressure Rise Rate | ARC | ~13,000 bar/min | High gas generation poses explosion risk | [8] |

| Pressure at Decomposition (Hydrate) | ARC | 178 bar | Significant pressure buildup even with water | [10] |

Section 3: Proposed Thermal Decomposition Pathway

The precise mechanism of HOBt's solid-state thermal decomposition is complex. However, based on the identified products, a logical pathway can be proposed. The process likely begins with the cleavage of the N-OH bond, followed by the collapse of the triazole ring system, leading to the liberation of N₂ gas and the formation of highly reactive radical species. These intermediates subsequently rearrange and fragment to yield the final gaseous products.

Caption: Proposed high-level thermal decomposition pathway for HOBt.

Section 4: Experimental Protocols for Thermal Hazard Analysis

To ensure the trustworthiness of safety data, protocols for thermal analysis must be robust and self-validating. The following are standardized methodologies for evaluating the thermal stability of energetic materials like HOBt.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and exothermic decomposition energy of HOBt.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of HOBt hydrate into a high-pressure stainless steel crucible capable of withstanding at least 15 MPa.[6] Hermetically seal the crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate. Heat the sample from ambient temperature to ~300°C at a controlled linear heating rate (e.g., 5 K/min).[6]

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (melting/dehydration) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g).

Protocol: Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario and determine the onset temperature of self-accelerating decomposition under adiabatic conditions.

Methodology:

-

Sample Preparation: Load a precisely known quantity of HOBt hydrate into a suitable test cell (e.g., titanium or borosilicate glass).[11]

-

Instrument Setup: Place the cell inside the adiabatic calorimeter.

-

Heat-Wait-Seek Algorithm:

-

Heat: The system heats the sample in small, discrete steps (e.g., 5°C).

-

Wait: After each step, the system holds the temperature and waits for thermal equilibrium.

-

Seek: The system monitors the sample's self-heat rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature precisely, ensuring no heat is lost to the surroundings. The instrument records the temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis: Plot temperature and pressure versus time to determine the onset temperature, time to maximum rate (TMRad), and maximum rates of temperature and pressure rise.[8]

Caption: Standard experimental workflow for thermal hazard analysis.

Section 5: Mandatory Safety and Handling Protocols

Given its hazardous nature, strict adherence to safety protocols is non-negotiable when working with HOBt. The primary directive is to always use the hydrated form unless a reaction is proven to be intolerably sensitive to moisture.

Storage and Handling

-

Storage: Store HOBt in a tightly closed container in a cool, well-ventilated area, away from sources of heat, sparks, or open flames.[4] Recommended storage is often in an explosion-proof refrigerator.[12]

-

Avoidance: Keep away from strong oxidizing agents, strong acids, and certain metals like copper.[5][13] Avoid shock, friction, and grinding.[4] Do not allow the material to dry out.[13] Dry residue is explosive.[13]

-

Tools: Use only non-sparking tools and grounded equipment when handling the substance.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash and impact-rated goggles or a face shield.[12]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Body Protection: A fire/flame-resistant laboratory coat is mandatory.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12][13]

Disposal

-

Waste material must be disposed of in accordance with national and local regulations.

-

Never mix with other waste. Explosive materials must be transported and disposed of only in a sufficiently desensitized condition.

Caption: Workflow for the safe handling of HOBt in a laboratory setting.

Conclusion

This compound is an invaluable tool for chemical synthesis, but its inherent thermal instability demands respect and rigorous safety protocols. The key to its safe use lies in the preferential use of its hydrated form, which is significantly desensitized to accidental initiation. A thorough understanding of its decomposition onset temperatures, energetic output, and runaway reaction potential, as determined by robust thermal analysis, is essential for any scientist incorporating this reagent into their work. By adhering to the handling, storage, and experimental guidelines outlined in this document, researchers can mitigate the risks and continue to leverage the powerful synthetic advantages of HOBt.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed.

- SAFETY DATA SHEET - Fisher Scientific. (2008). Fisher Scientific.

- Safety data sheet - Biosolve Shop. (n.d.). Biosolve Shop.

- Thermophysical Properties of this compound. (n.d.). Chemcasts.

- 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT). (n.d.).

- Safeguarding Your Research: A Comprehensive Guide to Handling 1-Hydroxybenzotriazole Hydr

- Explosive properties of 1-hydroxybenzotriazoles. (2005).

- ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~). (n.d.).

- Hydroxybenzotriazole - Wikipedia. (n.d.). Wikipedia.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Thermal hazard characteristics and essential mechanism study of 1-hydroxybenzotriazole: Thermodynamic study combined DFT simulation. (n.d.).

- (37c) Thermal Hazard Evaluation of 1-Hydroxybenzotriazole Hydrate By DSC, ARC and Calvet Calorimeter (C80). (2024). AIChE - Proceedings.

- Hydroxybenzotriazole – Knowledge and References. (n.d.). Taylor & Francis.

- This compound | 26725-51-9. (n.d.). ChemicalBook.

- Non-explosive preparations of 1-hydroxybenzotriazole. (n.d.).

- Explosive properties of 1-hydroxybenzotriazoles | Request PDF. (2025).

- An In-Depth Technical Guide to 1-Hydroxybenzotriazole: Hydrate vs. Anhydrous Forms. (n.d.). Benchchem.

- eT158A Reaction Rate Analysis by Thermal Analysis. (n.d.). Shimadzu.

- Thermal Analysis of Benzotriazolium Perrhenate and Its Implic

- Adiabatic calorimetric decomposition studies of 50 wt.

- Spectral studies and solvatochromic behaviour of 1-hydroxy-benzotriazole and 7-Aza-l-hydroxybenzotriazole in presence of different solvents. (2025).

Sources

- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. (37c) Thermal Hazard Evaluation of 1-Hydroxybenzotriazole Hydrate By DSC, ARC and Calvet Calorimeter (C80) | AIChE [proceedings.aiche.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 4-Hydroxybenzotriazole (4-HOBt): Properties, Mechanisms, and Protocols

Executive Summary

4-Hydroxybenzotriazole (4-HOBt) is a critical additive in modern organic synthesis, particularly revered for its role in peptide chemistry. While structurally similar to the more common 1-Hydroxybenzotriazole (HOBt), the 4-hydroxy isomer possesses unique properties that make it a valuable tool for researchers and drug development professionals. This guide provides an in-depth examination of 4-HOBt, moving beyond basic data to explore the causality behind its application. We will cover its core chemical identity, its mechanistic role in preventing racemization during amide bond formation, a field-proven experimental protocol, and essential safety considerations.

Core Identification and Chemical Properties

At its core, this compound is a heterocyclic compound belonging to the benzotriazole family.[1] Its fundamental identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

A comprehensive understanding of its physical and chemical properties is essential for designing experiments and predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 135.12 g/mol | [1][2][4] |

| Appearance | Solid, crystalline powder | [2] |

| Melting Point | 224 °C (decomposes) | [1][2][4][5] |

| Boiling Point | ~473 °C at 760 mmHg | [4][5] |

| Density | ~1.56 g/cm³ | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| pKa | 7.25 ± 0.40 (Predicted) | [4] |

Mechanism of Action in Peptide Synthesis

The primary and most authoritative application of benzotriazole derivatives is in peptide coupling, where the prevention of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid—is paramount.[6][7] 4-HOBt excels as an auxiliary nucleophile, or "additive," used in conjunction with a primary coupling agent, typically a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

The causality behind its effectiveness lies in its ability to trap the highly reactive O-acylisourea intermediate formed when a carbodiimide activates a carboxylic acid. This intermediate is unstable and prone to racemization or rearrangement into an inactive N-acylurea byproduct. By intercepting this species, 4-HOBt forms a more stable and less reactive active ester. This 4-benzotriazolyl ester is sufficiently reactive to readily undergo aminolysis (reaction with the amine component) to form the desired amide bond, yet stable enough to suppress the competing racemization pathways.[7][8]

This two-stage activation process is a self-validating system; the formation of the active ester intermediate enhances the yield and purity of the target peptide, validating the choice of the additive.[8]

Caption: Mechanism of 4-HOBt in suppressing side reactions during amide bond formation.

Field-Proven Applications & Protocols

Primary Application: Peptide Coupling

4-HOBt is employed extensively in both solution-phase and solid-phase peptide synthesis (SPPS). Its role is synergistic with carbodiimide reagents, where it not only prevents racemization but also accelerates the coupling reaction, leading to higher yields and purer products.[8] This is especially critical during the synthesis of long or sterically hindered peptides where coupling efficiency can be a limiting factor.[8]

Experimental Protocol: EDCI/4-HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution, a foundational technique in drug development.

Objective: To synthesize an amide from a generic carboxylic acid and an amine hydrochloride salt.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine hydrochloride (1.1 eq)

-

EDCI (1.2 eq)

-

4-HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and 4-HOBt (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical as carbodiimides and the active intermediates are sensitive to hydrolysis, which would quench the reaction.

-

-

Amine Neutralization: In a separate flask, suspend the amine hydrochloride salt (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the amine hydrochloride salt to the free amine, which is the active nucleophile. An excess is used to ensure complete neutralization and to scavenge the HCl produced during the reaction.

-

-

Activation: Cool the carboxylic acid/4-HOBt solution to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise and stir the mixture for 20-30 minutes at 0 °C.

-

Causality: The reaction is cooled to control the exothermic activation step and minimize potential side reactions. This pre-activation period allows for the efficient formation of the 4-HOBt active ester.

-

-

Coupling: Add the neutralized free amine solution from step 2 to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.

-

Causality: The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and 4-HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product via column chromatography to yield the pure amide.

-

Other Applications: Redox Mediator

Beyond peptide synthesis, 4-HOBt has been identified as an effective redox mediator, particularly in laccase-based systems.[9] In this context, it acts as an "electron shuttle," enabling the enzyme to oxidize substrates for which it has low affinity or that have a redox potential outside its normal operating range.[9] This application is valuable in fields such as biofuel production and environmental remediation.

Safety, Handling, and Storage

Proper handling of 4-HOBt is essential for laboratory safety. While its isomer, 1-HOBt, is classified as an explosive when anhydrous, 4-HOBt presents different, though still significant, hazards.[6][10]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated fume hood.

-

Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Recommended storage temperatures range from 2-8°C to -20°C, often under an inert atmosphere to ensure long-term stability.[4][11]

Conclusion

This compound is a sophisticated and highly effective reagent that offers significant advantages in the synthesis of peptides and other amides. Its ability to form stable active esters provides a reliable system for maximizing yield and preserving stereochemical integrity. By understanding the underlying mechanisms and adhering to established protocols and safety measures, researchers and drug development professionals can leverage 4-HOBt to achieve their synthetic goals with precision and confidence.

References

- 4-Hydroxy-1H-benzotriazole 97 26725-51-9. Sigma-Aldrich.

- Cas 26725-51-9,this compound. lookchem.

- Hydroxybenzotriazole. Wikipedia.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. Worgpharm.

- This compound | 26725-51-9. ChemicalBook.

- This compound | CAS#:26725-51-9. Chemsrc.

- Thermophysical Properties of this compound. Chemcasts.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- This compound | C6H5N3O | CID 135399369. PubChem - NIH.

- SAFETY DATA SHEET - 1-Hydroxybenzotriazole hydr

- Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis. NIH.

- Synthesis of peptides mediated by potassium salt of 1-hydroxy-7-azabenzotriazole. Indian Academy of Sciences.

- HOBt – Knowledge and References. Taylor & Francis Online.

- 4-Hydroxy-1H-benzotriazole | 26725-51-9. Biosynth.

- SAFETY DATA SHEET - 1-hydroxybenzotriazole, monohydr

- SAFETY DATA SHEET - 1-Hydroxybenzotriazole hydr

- Non-explosive preparations of 1-hydroxybenzotriazole.

- SAFETY DATA SHEET - 6-Chloro-1-hydroxybenzotriazole. Sigma-Aldrich.

- Understanding HOBt Hydrate: Properties and Applic

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-羟基苯并三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem-casts.com [chem-casts.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS#:26725-51-9 | Chemsrc [chemsrc.com]

- 6. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 4-Hydroxy-1H-benzotriazole | 26725-51-9 | FH159145 [biosynth.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

The Accelerator and the Guardian: An In-depth Technical Guide to the Discovery and History of Hydroxybenzotriazole Reagents

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of synthetic peptides, a cornerstone of modern drug discovery and biomedical research, was once fraught with challenges that limited yield, purity, and complexity. A pivotal breakthrough occurred in 1970 with the introduction of 1-Hydroxybenzotriazole (HOBt) by Wolfgang König and Rudolf Geiger. This seemingly simple additive revolutionized the landscape of peptide synthesis. This in-depth guide traces the history and discovery of HOBt and its derivatives, providing a technical exploration of the problems they solved, the mechanisms by which they function, and the evolution of safer, more efficient alternatives that define the current state-of-the-art. We will delve into the fundamental chemistry, provide field-proven protocols, and offer a comparative analysis to equip researchers with the expertise to make informed decisions in their synthetic endeavors.

The Pre-HOBt Era: A Landscape of Synthetic Uncertainty

Prior to 1970, the chemical synthesis of peptides was a formidable task. The introduction of dicyclohexylcarbodiimide (DCC) in 1955 provided a powerful tool for forming the crucial amide bond between amino acids.[1] However, the use of carbodiimides alone was plagued by two significant and often insurmountable problems:

-

Racemization: The primary challenge was the loss of stereochemical integrity at the α-carbon of the activated amino acid.[2] The highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with DCC, was prone to intramolecular cyclization, forming a planar oxazolone intermediate.[3] This planarity allowed for easy proton abstraction and re-protonation from either face, scrambling the delicate L-configuration of natural amino acids into a mixture of L- and D-isomers (epimerization), rendering the final peptide biologically inactive.[1][3]

-